Caged D-erythro-Sphingosine-1-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caged D-erythro-Sphingosine-1-phosphate is a photolyzable derivative of sphingosine-1-phosphate, a bioactive sphingolipid metabolite. This compound is an important tool for studying sphingosine-1-phosphate-mediated intracellular events. It is used to investigate various cellular processes, including cell proliferation, survival, differentiation, and migration .

準備方法

Synthetic Routes and Reaction Conditions

Caged D-erythro-Sphingosine-1-phosphate is synthesized through a series of chemical reactions starting from sphingosine. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and require protection from light due to the photolabile nature of the compound .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions

Caged D-erythro-Sphingosine-1-phosphate undergoes various chemical reactions, including photolysis, which releases the active sphingosine-1-phosphate upon exposure to light . This reaction is crucial for its use in studying intracellular signaling pathways.

Common Reagents and Conditions

The photolysis of this compound typically requires ultraviolet light as the energy source. Other common reagents used in its synthesis and reactions include phosphorylating agents and photolabile protecting groups .

Major Products Formed

The primary product formed from the photolysis of this compound is sphingosine-1-phosphate, which then participates in various cellular signaling pathways .

科学的研究の応用

Research Applications

Caged D-erythro-Sphingosine-1-phosphate serves several critical functions in research:

- Studying Cell Signaling : Researchers utilize this compound to explore the signaling pathways mediated by sphingosine-1-phosphate, including cell migration, proliferation, and survival. By controlling the release of sphingosine-1-phosphate, scientists can dissect its role in various cellular contexts and conditions .

- Investigating Intracellular Effects : Studies have shown that intracellular sphingosine-1-phosphate can mobilize calcium ions and activate various signaling cascades independently of G protein-coupled receptors. This finding underscores the importance of sphingosine-1-phosphate as a second messenger within cells .

Case Studies

Several studies exemplify the applications of this compound:

Endothelial Cell Barrier Regulation

A study demonstrated that photolysis of caged sphingosine-1-phosphate in human lung endothelial cells induced significant changes in cell barrier function. The released sphingosine-1-phosphate activated intracellular signaling pathways that led to mobilization of calcium ions and redistribution of key proteins involved in maintaining endothelial integrity .

Role in Cancer Progression

Research has highlighted the role of sphingosine-1-phosphate in cancer biology, particularly in breast cancer models. The use of this compound allowed for the investigation of how sphingosine-1-phosphate signaling contributes to lymphangiogenesis and tumor metastasis. Inhibition of sphingosine kinase, which produces sphingosine-1-phosphate, was shown to reduce tumor progression and inflammatory cytokines .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of this compound compared to related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Photolabile; precise control over S1P release | Enables temporal studies on S1P signaling dynamics |

| Sphingosine | Precursor to sphingosine-1-phosphate | Not photolabile; basic building block |

| Sphingosine-1-phosphate | Active form involved in cell signaling | Immediate effects without caging |

| Caged Lysophosphatidic Acid | Similar photolabile properties | Different lipid backbone; distinct signaling pathways |

作用機序

Caged D-erythro-Sphingosine-1-phosphate exerts its effects through the release of sphingosine-1-phosphate upon photolysis. Sphingosine-1-phosphate acts as a ligand for five G-protein-coupled receptors (S1P1-5), mediating various cellular responses . It also functions as an intracellular second messenger, regulating processes such as cell growth, survival, and migration .

類似化合物との比較

Similar Compounds

Sphingosine-1-phosphate: The active form released from the caged compound, involved in similar signaling pathways.

FTY720 (Fingolimod): An immunosuppressive drug that acts as a sphingosine-1-phosphate receptor modulator.

Ceramide: A precursor to sphingosine-1-phosphate, involved in sphingolipid metabolism.

Uniqueness

Caged D-erythro-Sphingosine-1-phosphate is unique due to its photolabile protecting group, allowing precise temporal and spatial control of sphingosine-1-phosphate release in cellular studies . This feature makes it a valuable tool for investigating the dynamic roles of sphingosine-1-phosphate in various biological processes.

生物活性

Caged D-erythro-Sphingosine-1-phosphate (caged S1P) is a photolabile derivative of sphingosine-1-phosphate (S1P), a bioactive lipid that plays a crucial role in various cellular processes. This compound is particularly significant in research due to its ability to release S1P upon exposure to ultraviolet (UV) light, allowing for precise temporal control in studying S1P signaling pathways in live cells. This article delves into the biological activity of caged S1P, including its mechanisms of action, cellular effects, and applications in scientific research.

This compound primarily targets the S1P receptor subtype 1 (S1P1), which is a G-protein-coupled receptor expressed on various cell types, including endothelial cells and immune cells. Upon binding to S1P1, caged S1P initiates several downstream signaling pathways that promote cell survival and inhibit apoptosis. Notably, S1P1 activation enhances the expression of anti-apoptotic proteins such as Mcl-1, contributing to cell survival mechanisms .

Key Actions of Caged S1P

- Cell Survival: Binding to S1P1 activates pathways that inhibit caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC), promoting cell survival.

- Endothelial Barrier Regulation: Photolysis of caged S1P induces mobilization of intracellular calcium and activates mitogen-activated protein kinases (MAPKs), leading to enhanced endothelial barrier function by redistributing key proteins like vascular endothelial cadherin and β-catenin .

Summary of Mechanism

| Process | Description |

|---|---|

| Receptor Activation | Caged S1P binds to S1P1, triggering G-protein signaling pathways. |

| Cell Survival Pathways | Inhibition of apoptosis through PI3K and PKC pathways. |

| Calcium Mobilization | Release of calcium from intracellular stores enhances signaling and cellular responses. |

Cellular Effects

This compound significantly influences various cellular processes:

- Cell Migration: By modulating cytoskeletal dynamics, caged S1P promotes cell migration, which is critical in wound healing and immune responses.

- Proliferation: Caged S1P can stimulate cell proliferation through its effects on growth factor signaling pathways.

- Differentiation: It plays a role in the differentiation of various cell types, impacting developmental processes.

Research Findings

Recent studies have highlighted the diverse roles of caged S1P in cellular functions:

- In human umbilical vein endothelial cells, photolysis of caged S1P resulted in increased Mcl-1 expression, enhancing cell survival under stress conditions .

- Research indicates that caged S1P can also influence immune cell trafficking by regulating lymphocyte egress from lymphoid organs .

Applications in Scientific Research

This compound is employed across various fields:

Chemistry

- Used to study the chemical properties and reactions involving sphingosine-1-phosphate and its derivatives.

Biology

- Investigates the role of sphingosine-1-phosphate in cellular processes such as proliferation, survival, differentiation, and migration.

Medicine

- Explored for its potential therapeutic applications in cancer, inflammation, and immune-related diseases due to its role in modulating immune responses and vascular functions .

Case Study 1: Endothelial Barrier Function

In a study examining the effects of caged S1P on endothelial cells, researchers found that photolysis-induced calcium release led to enhanced barrier integrity. This was evidenced by increased localization of vascular endothelial cadherin at cell junctions, demonstrating the compound's potential in studying vascular permeability issues .

Case Study 2: Immune Response Modulation

A murine model study showed that manipulating sphingolipid metabolism through caged S1P improved immune responses during fungal infections. This highlights its potential as a therapeutic target for conditions like cystic fibrosis where immune dysfunction is prevalent .

特性

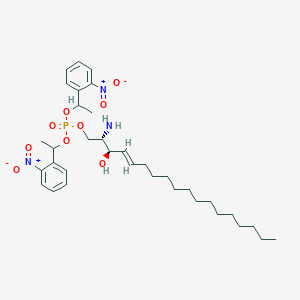

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。